molecular formula C12H17N3O2S2 B250416 4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide

4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide

Cat. No.: B250416
M. Wt: 299.4 g/mol
InChI Key: XHIRVOJVKYPLEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide, also known as EMT, is a small molecule that has shown potential in various scientific research applications. It belongs to the class of compounds known as thioamides and has a unique chemical structure that makes it an interesting compound for further investigation.

Mechanism of Action

The exact mechanism of action of 4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to a decrease in inflammation, cell proliferation, and other biological activities.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and reduce inflammation in certain cell types. In addition, it has also been shown to have anti-fungal properties.

Advantages and Limitations for Lab Experiments

4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it an ideal candidate for studying cellular processes. In addition, it has a unique chemical structure that can be modified to create new derivatives with improved properties. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide. One area of interest is the development of new derivatives with improved properties, such as increased solubility or potency. Another area of research is the investigation of its potential use in the treatment of various diseases, such as cancer or inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and biological effects.

Synthesis Methods

The synthesis of 4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide involves the reaction of 4-ethyl-5-methyl-2-mercaptothiophene-3-carboxamide with propanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide has been studied extensively for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-fungal properties. In addition, it has also been investigated for its potential use as a fluorescent probe for the detection of certain molecules.

Properties

Molecular Formula

C12H17N3O2S2

Molecular Weight

299.4 g/mol

IUPAC Name

4-ethyl-5-methyl-2-(propanoylcarbamothioylamino)thiophene-3-carboxamide

InChI

InChI=1S/C12H17N3O2S2/c1-4-7-6(3)19-11(9(7)10(13)17)15-12(18)14-8(16)5-2/h4-5H2,1-3H3,(H2,13,17)(H2,14,15,16,18)

InChI Key

XHIRVOJVKYPLEW-UHFFFAOYSA-N

SMILES

CCC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)CC)C

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)CC)C

Origin of Product

United States

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